Trelanserin
Overview
Description
Trelanserin is a small molecule drug with the molecular formula C24H24FN5O2S and a molecular weight of 465.543 g/mol . It is known for its role as a serotonin receptor antagonist, specifically targeting the 5-HT2A and 5-HT1B receptors . This compound has been investigated for its potential therapeutic applications in cardiovascular diseases, particularly in mitigating serotonin-induced myocardial dysfunction .
Preparation Methods
The synthesis of Trelanserin involves several key steps:
Formation of the Quinolineacetamide Core:
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Trelanserin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like piperazine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying serotonin receptor antagonists.
Biology: Research has focused on its effects on serotonin-induced physiological responses.
Mechanism of Action
Trelanserin exerts its effects by antagonizing the 5-HT2A and 5-HT1B receptors . By blocking these receptors, it prevents serotonin from binding and exerting its physiological effects. This mechanism is particularly relevant in conditions where serotonin plays a role in disease pathology, such as cardiovascular diseases .
Comparison with Similar Compounds
Trelanserin is unique in its dual antagonistic action on both 5-HT2A and 5-HT1B receptors . Similar compounds include:
Ketanserin: Another serotonin receptor antagonist, but primarily targets receptors.
Ritanserin: Similar to this compound, it targets receptors but lacks significant action on receptors.
Mianserin: An antidepressant that also acts on serotonin receptors but has a broader spectrum of activity.
This compound’s dual action makes it particularly effective in conditions where both 5-HT2A and 5-HT1B receptors are involved, highlighting its uniqueness among serotonin receptor antagonists.
Properties
IUPAC Name |
2-[7-fluoro-2-oxo-4-[2-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)ethyl]quinolin-1-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O2S/c25-17-1-2-18-16(13-23(32)30(15-22(26)31)20(18)14-17)4-7-28-8-10-29(11-9-28)24-19-5-12-33-21(19)3-6-27-24/h1-3,5-6,12-14H,4,7-11,15H2,(H2,26,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLYOFUDIKMYBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC(=O)N(C3=C2C=CC(=C3)F)CC(=O)N)C4=NC=CC5=C4C=CS5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047355 | |
Record name | Trelanserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189003-92-7 | |
Record name | Trelanserin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189003927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trelanserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRELANSERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUD44MBL5S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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